molecular formula C9H13NO2 B1350914 4-(2-Methoxyethoxy)aniline CAS No. 33311-29-4

4-(2-Methoxyethoxy)aniline

Cat. No. B1350914
CAS RN: 33311-29-4
M. Wt: 167.2 g/mol
InChI Key: DIOBEQCFVVJJBU-UHFFFAOYSA-N
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Patent
US08071768B2

Procedure details

A mixture of 4-iodoaniline (219 mg, 1.0 mmol), 2-methoxyethanol (152 mg, 2.0 mmol), copper iodide (19.0 mg, 0.1 mmol), cesium carbonate (554 mg, 1.7 mmol) and 1,10-phenanthroline (36.0 mg, 0.2 mmol) was stirred in toluene (0.5 mL) at 110° C. overnight. The reaction was then cooled to RT and filtered through silica gel and washed with diethyl ether. The ether was removed in vacuo to obtain a crude solid. Purification by prep tlc (1:9 MeOH/DCM) afforded the title compound as a solid (8.9 mg, 5.3%). 1H NMR (300 MHz, CDCl3) δ 6.82-6.72 (m, 4H), 4.06 (t, 2H), 3.72 (t, 2H), 3.45 (s, 3H).
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
5.3%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][O:10][CH2:11][CH2:12][OH:13].C(=O)([O-])[O-].[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>C1(C)C=CC=CC=1.[Cu](I)I>[CH3:9][O:10][CH2:11][CH2:12][O:13][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
219 mg
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
152 mg
Type
reactant
Smiles
COCCO
Name
Quantity
554 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
36 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
19 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through silica gel
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a crude solid
CUSTOM
Type
CUSTOM
Details
Purification by prep tlc (1:9 MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 mg
YIELD: PERCENTYIELD 5.3%
YIELD: CALCULATEDPERCENTYIELD 5.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.